2-Pteridinol

Description

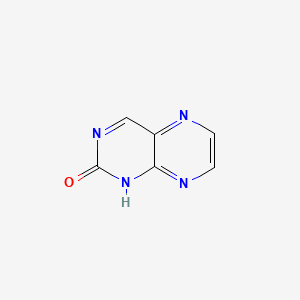

Structure

3D Structure

Properties

IUPAC Name |

1H-pteridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXIHLCLIOQWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343563 | |

| Record name | 2-Pteridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-24-8 | |

| Record name | 2-Pteridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Pteridinol

Advanced Derivatization Strategies for Pteridinols

Exploration of Novel Synthetic Precursors (e.g., Aminouracils, Thiouracils)

The synthesis of pteridine (B1203161) derivatives, including 2-pteridinol, often relies on the condensation of pyrimidine (B1678525) precursors with suitable dicarbonyl compounds or their equivalents. A cornerstone of pteridine synthesis is the Gabriel-Isay condensation , which involves the reaction of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds derpharmachemica.commdpi.comnih.gov. This method offers flexibility in introducing substituents at the 6 and 7 positions of the pteridine ring, depending on the choice of the dicarbonyl component.

Key pyrimidine precursors that have been utilized include:

4,5-Diaminopyrimidines: These are frequently employed, often with functional groups at positions 2 and 6 of the pyrimidine ring, which translate to specific positions in the final pteridine structure derpharmachemica.commdpi.com.

2,4,5,6-Tetraminopyrimidine: This precursor is particularly useful for synthesizing pteridines with amino groups at the 2 and 4 positions, such as 2,4-diaminopteridines google.com.

Aminouracils and Thiouracils: Derivatives of uracil (B121893) and thiouracil, specifically those with amino groups at the 5 and 6 positions (e.g., 5,6-diaminouracil), serve as valuable building blocks for pteridine synthesis. For instance, 5,6-diaminouracils have been used in the synthesis of pteridine compounds mdpi.com. 2-Thiouracil itself is also a precursor for various sulfonamide derivatives, indicating its utility in heterocyclic synthesis sigmaaldrich.commdpi.com.

5-Nitroso-6-aminopyrimidines: These are employed in the Timmis reaction , an alternative to the Gabriel-Isay condensation, which can offer advantages in controlling isomer formation mdpi.comnih.gov.

Commonly used dicarbonyl compounds in these condensations include glyoxal, biacetyl, benzil, and various ketoaldehydes and dialdehydes, allowing for the introduction of diverse substituents onto the pteridine scaffold derpharmachemica.com.

Table 1: Representative Pyrimidine Precursors and Their Condensation Reactions in Pteridine Synthesis

| Pyrimidine Precursor | Dicarbonyl/Equivalent Compound | Resulting Pteridine Derivative(s) | Reference |

| 4,5-Diaminopyrimidine-2,6-dione | Dicarbonyl compounds | Pteridines | derpharmachemica.com |

| 2,4,5,6-Tetraminopyrimidine | Glyoxalic acid | 2,4-Diamino-6-hydroxypteridine | google.com |

| 2,4,5,6-Tetraminopyrimidine | p,p-Dihydroxy-benzil | 2,4-Diamino-6,7-bis(p-hydroxyphenyl)pteridine | google.com |

| 5,6-Diaminouracil | Phenacyl bromides | 6-Arylpteridines | mdpi.com |

| 2,4,5-Triamino-6-hydroxypyrimidine | Glyoxal | 2-Amino-4-hydroxypteridine | derpharmachemica.com |

| 2,4,5-Triamino-6-hydroxypyrimidine | Biacetyl | 2-Amino-4-hydroxy-6,7-dimethylpteridine | derpharmachemica.com |

| 5-Nitroso-6-aminopyrimidine | Active methylene (B1212753) compounds | Pteridines (via Timmis reaction) | mdpi.comnih.gov |

Regioselective and Stereoselective Synthesis Approaches for this compound Derivatives

The synthesis of specific pteridine derivatives often requires precise control over the position of functionalization (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Regioselectivity: In the Gabriel-Isay condensation, the use of unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers. Typically, the more reactive amino group of the diaminopyrimidine attacks the more electrophilic carbonyl of the dicarbonyl compound, influencing the regiochemical outcome nih.gov. The Timmis reaction , which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, is one method employed to circumvent the issue of isomer formation often encountered in the Gabriel-Isay approach mdpi.comnih.gov. Careful selection of starting materials and reaction conditions is paramount for achieving high regioselectivity in pteridine synthesis and derivatization.

Stereoselectivity: While pteridine itself is an aromatic system and does not possess chiral centers in its core structure, the synthesis of chiral pteridine analogs or the derivatization of pteridines with chiral side chains necessitates stereoselective methods. General principles of stereoselective synthesis, such as the use of chiral pool starting materials, chiral auxiliaries, resolution techniques, or enantioselective catalysis, are applicable when constructing complex pteridine derivatives ethz.ch. For example, if a pteridine derivative is synthesized with a chiral substituent at the 6 or 7 position, employing stereoselective reactions during the introduction of that substituent or the cyclization step is crucial. Although direct examples of stereoselective synthesis of this compound itself are not detailed in the provided snippets, the broader field of organic synthesis emphasizes the importance of controlling stereochemistry in the creation of biologically active molecules beilstein-journals.orgrsc.orgnih.gov.

Chemo-enzymatic Synthesis of Pteridinol Analogs

Chemo-enzymatic synthesis represents a powerful strategy that integrates the precision and selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly valuable for generating complex molecules and diverse analogs that may be challenging to access through purely chemical routes beilstein-journals.orgchemrxiv.org.

In the context of pteridinol analogs, chemo-enzymatic methods could involve:

Enzymatic functionalization of pteridine scaffolds: Enzymes can be employed to introduce specific functional groups or modify existing ones on a pre-formed pteridine ring with high regioselectivity and stereoselectivity.

Enzymatic synthesis of precursors: Key pyrimidine or dicarbonyl precursors required for pteridine ring formation could be synthesized enzymatically, potentially offering more sustainable or stereochemically pure starting materials.

Enzymatic cyclization or ring formation: While less common for aromatic heterocycles like pteridines, enzymes could, in principle, catalyze specific steps in the construction of the fused ring system or its analogs.

Examples from related fields, such as the chemo-enzymatic synthesis of fluorescent nucleoside analogs using purine-nucleoside phosphorylase (PNP), demonstrate the potential of this approach. These methods leverage enzymes to catalyze specific bond formations, such as glycosylation, leading to analogs with desired properties nih.govmdpi.com. Similarly, chemo-enzymatic cascades have been developed for the synthesis of complex chiral molecules like piperidines, utilizing enzymes for stereoselective transformations that complement chemical steps researchgate.net. Applying these principles to pteridinol synthesis could lead to novel analogs with tailored biological activities.

Spectroscopic and Structural Characterization of 2 Pteridinol and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pteridine (B1203161) derivatives. It provides precise information regarding the carbon skeleton and the chemical environment of protons. Pteridines, including 2-pteridinol, can exist in different tautomeric forms, and NMR is instrumental in studying these equilibria. jst-ud.vnresearchgate.netencyclopedia.pubnih.gov The specific spectra observed can depend on the rate of exchange between tautomers and the solvent used. jst-ud.vnresearchgate.net

¹H NMR spectroscopy provides data on the chemical shifts and coupling constants of protons within a molecule. For the pteridine core, the protons attached to the pyrazine (B50134) ring (H-6 and H-7) are particularly diagnostic. Their chemical shifts are influenced by the nature and position of substituents on both the pyrimidine (B1678525) and pyrazine rings. Aromatic protons typically resonate in the downfield region of the spectrum. nih.gov For instance, in the closely related pterin (B48896) (2-amino-4-hydroxypteridine), the H-6 and H-7 protons exhibit distinct signals whose positions are sensitive to pH and solvent. In substituted analogs of this compound, the coupling patterns between adjacent protons (e.g., J-coupling between H-6 and H-7) are vital for confirming their relative positions.

¹³C NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom producing a distinct signal. udel.edu The chemical shifts of the carbon atoms in the pteridine rings are indicative of their electronic environment. Carbons bonded to electronegative atoms like nitrogen or oxygen (e.g., C-2, C-4, C-6, C-7, C-4a, C-8a) show characteristic downfield shifts. researchgate.net Studies on various pteridines, such as pterin, xanthopterin, and lumazine (B192210), have provided a basis for assigning the carbon signals of the core structure. researchgate.net The chemical shifts can vary significantly with the ionization state of the molecule, for example, in acidic or basic solutions. researchgate.net

Below is a table of representative ¹³C NMR chemical shifts for the pterin core, a close analog of this compound, illustrating the typical resonance regions for the carbon atoms in the fused ring system.

Table 1: Representative ¹³C NMR Chemical Shifts for the Pterin Skeleton Data is based on pterin, a closely related analog of this compound.

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

|---|---|

| C-2 | ~160.5 |

| C-4 | ~161.9 |

| C-4a | ~127.4 |

| C-6 | ~147.2 |

| C-7 | ~150.1 |

| C-8a | ~149.6 |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and substitution.

To unambiguously assign all proton and carbon signals, especially in complex substituted analogs, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For a this compound analog, a cross-peak between the signals for H-6 and H-7 would definitively confirm their adjacency on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the carbons they are attached to. It is used to assign the carbon signal for each protonated carbon (e.g., C-6/H-6 and C-7/H-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. jst-ud.vn For example, the H-6 proton would be expected to show a correlation to carbons C-4a, C-7, and C-8a, while the H-7 proton would correlate with C-6, C-8a, and C-4a. These correlations are essential for assigning the quaternary (non-protonated) carbons of the pteridine core. researchgate.net

For analogs of this compound that have been synthetically labeled with fluorine, ¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which makes the signals highly sensitive to the local electronic environment and reduces the likelihood of signal overlap, even in complex molecules. This technique can confirm the successful incorporation of fluorine into the pteridine structure and provide insights into the environment surrounding the fluorine atom. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information for confirming the site of fluorination.

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

Beyond molecular weight, tandem mass spectrometry (MS/MS) is used to gain structural information through controlled fragmentation of the molecular ion. wikipedia.orgchemguide.co.uk In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk For pteridine derivatives, common fragmentation pathways include the cleavage of the pyrazine or pyrimidine rings and the loss of small neutral molecules or substituents. researchgate.net Analyzing these fragments helps to identify the core structure and determine the nature and location of substituents on the pteridine ring. core.ac.ukmiamioh.edu

Table 2: Illustrative MS/MS Fragmentation of a Hypothetical Substituted this compound Analog This table represents a hypothetical example to illustrate the principles of MS/MS analysis.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Information |

|---|---|---|---|

| [M+H]⁺ | [M+H - 28]⁺ | CO | Loss of carbonyl from the pyrimidine ring |

| [M+H]⁺ | [M+H - R]⁺ | R• | Loss of a substituent from the ring |

| [M+H]⁺ | [M+H - 43]⁺ | HNCO | Cleavage within the pyrimidine ring |

Note: 'M' represents the molecular mass of the compound, and 'R' represents a generic substituent.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy is a powerful tool for investigating the tautomeric forms of this compound. The compound can exist in two primary tautomeric forms: the lactim form (2-hydroxypteridine) and the lactam form (2(1H)-pteridinone). The IR spectrum provides distinct vibrational frequencies for the functional groups present in each tautomer. nih.gov

The lactim form would be characterized by a prominent O-H stretching band, while the lactam form would exhibit a strong C=O (carbonyl) stretching absorption. Studies on the analogous 2-hydroxypyridine (B17775)/2-pyridone system have shown that the position of these bands can definitively identify the predominant tautomer in a given state (solid, liquid, or gas). nih.govwikipedia.org For instance, the presence of a strong carbonyl band is indicative of the pyridone (lactam) form. wikipedia.org

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands arising from π → π* and n → π* electronic transitions within the aromatic pteridine ring system. The position and intensity of these absorption maxima are sensitive to the tautomeric form and the pH of the solution.

Data from analogs like pterin and biopterin (B10759762) show strong absorption in the UV region, typically with two main peaks. wuxibiology.com For example, a pterin standard has shown absorption maxima at approximately 254 nm and 360 nm. wuxibiology.com The UV-Vis spectra of 2-hydroxypyridine and its fixed tautomers have been used to quantify the amounts of each form in different solvents, demonstrating the utility of this technique in tautomerism studies. semanticscholar.org

Table 3: UV-Vis Absorption Maxima for Pteridine Analogs in Phosphate (B84403) Buffer wuxibiology.com

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| Pterin | 254 | 360 |

| Biopterin | ~254 | ~360 |

Fluorescence Spectrophotometry

Pteridines are well-known for their fluorescent properties, a characteristic that is often exploited for their detection and quantification. The fluorescence of this compound is expected to be dependent on its tautomeric state and the surrounding environment.

Typically, pteridines exhibit strong fluorescence when excited with UV light. Analogs such as pterin and biopterin show emission maxima in the blue region of the visible spectrum. wuxibiology.com For instance, when excited at around 360 nm, pterin emits maximally at approximately 450 nm. wuxibiology.com The fluorescence properties of 2-hydroxypyridine derivatives have also been studied, indicating that all forms of these compounds are fluorescent. nih.gov

Table 4: Fluorescence Properties of Pteridine Analogs wuxibiology.com

| Compound | Excitation λmax (nm) | Emission λmax (nm) |

| Pterin | 360 | 450 |

| D-Neopterin | 363 | 450 |

| L-Biopterin | 358 | 445 |

Crystallographic Analysis for Solid-State Structure Determination (X-ray Diffraction)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While the specific crystal structure of this compound has not been reported, analysis of closely related pteridine derivatives provides significant insight into the expected solid-state conformation.

For example, the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036) reveals a planar pteridine ring system. hmdb.ca The crystal packing is dominated by extensive hydrogen bonding networks, with N-H···O and O-H···O interactions linking the cations and anions into sheets. hmdb.ca

Crucially, crystallographic studies of the analogous 2-hydroxypyridine have confirmed that it exists predominantly in the 2-pyridone (lactam) form in the solid state. wikipedia.org This is evidenced by the C=O bond length and the position of the hydrogen atom on the nitrogen. This strongly suggests that this compound will also crystallize in its lactam tautomeric form, 2(1H)-pteridinone.

Table 5: Crystallographic Data for an Analogous Pteridine Salt (2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate) hmdb.ca

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 6.4060 (17) |

| b (Å) | 14.960 (6) |

| c (Å) | 10.867 (3) |

| V (ų) | 1041.4 (6) |

| Z | 4 |

Conformational Analysis and Tautomerism Studies

The study of this compound is intrinsically linked to its tautomerism. The compound can exist in equilibrium between the aromatic enol (lactim) form, 2-hydroxypteridine, and the non-aromatic keto (lactam) form, 2(1H)-pteridinone. The position of this equilibrium is highly dependent on the phase (gas, solution, solid) and the polarity of the solvent. wikipedia.orgnih.gov

In the Gas Phase: Theoretical and experimental studies on 2-hydroxypyridine show that the enol (hydroxy) form is slightly more stable. nih.gov

In Non-polar Solvents: In non-polar environments, the equilibrium also tends to favor the 2-hydroxypyridine tautomer. wikipedia.org

In Polar Solvents and the Solid State: In polar solvents like water and in the solid state, the equilibrium shifts significantly towards the more polar lactam (keto) form (2-pyridone). wikipedia.orgnih.gov This is attributed to the greater dipole moment of the lactam form and its ability to form strong hydrogen-bonded dimers and aggregates. wikipedia.org

Spectroscopic methods are key to studying this tautomeric equilibrium. As discussed, IR spectroscopy can distinguish between the O-H stretch of the lactim and the C=O stretch of the lactam. nih.gov Similarly, UV-Vis spectroscopy shows distinct absorption maxima for each tautomer, allowing for the quantification of the equilibrium mixture in solution. semanticscholar.org The pteridine ring itself is largely planar, and significant conformational flexibility is not expected, with the primary structural question being the position of the tautomeric equilibrium.

Computational Chemistry for Structural Prediction and Verification

Computational chemistry serves as a powerful tool for predicting the structural properties and relative stabilities of this compound and its analogs, providing insights that are complementary to experimental spectroscopic data. Through methods like Density Functional Theory (DFT), researchers can model molecular structures and predict the most energetically favorable tautomeric forms.

A notable theoretical study on pterin, a closely related derivative of this compound (2-amino-4-hydroxypteridine), utilized DFT calculations to investigate the relative energies of its neutral tautomers in aqueous media. researchgate.net This research is particularly relevant as the fundamental pteridine core and the lactam-lactim tautomerism at the C2 position are shared with this compound. The study employed the B3LYP functional with various basis sets (3-21G, 6-31G, and 6-31G**) to determine the most stable structures. researchgate.net

The calculations consistently identified the lactam tautomer (the keto form at C2) as the most stable structure, possessing the lowest Gibbs free energy (ΔG). researchgate.net This finding is significant as it suggests that the keto form is the predominant species at equilibrium. The enol tautomer, referred to as the lactim form, was found to be considerably higher in energy—approximately 6 kcal/mol less stable than the lactam structure. researchgate.net

Furthermore, the study revealed the existence of other neutral pterin tautomers with relative energies less than 4 kcal/mol above the most stable lactam form. researchgate.net This indicates that while the lactam form is dominant, other tautomeric structures may also be present in significant enough concentrations to play a role in the chemical and biological activities of pterin and, by extension, similar pteridine derivatives. researchgate.net

The computational results help to verify and interpret experimental findings. For instance, if spectroscopic methods like NMR or IR suggest the presence of multiple species in solution, computational chemistry can predict the likely structures of these species and their relative stabilities, allowing for a more confident assignment of experimental signals. The predicted energy differences between tautomers can also be used to estimate their equilibrium populations, providing a quantitative picture of the tautomeric landscape.

The table below summarizes the key findings from the computational study on neutral pterin tautomers, which provides a strong theoretical model for understanding the tautomerism of this compound.

Interactive Data Table: Relative Gibbs Free Energies (ΔG) of Neutral Pterin Tautomers

This table presents the calculated relative Gibbs free energies for various tautomers of pterin, a compound structurally similar to this compound. The data, derived from Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G** basis set, shows the energy of each tautomer relative to the most stable form (Lactam). researchgate.net

| Tautomer Description | Structure | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Lactam (Keto at C2) | Pterin with a carbonyl group at the C2 position. | 0.0 |

| Lactim (Enol at C2) | Pterin with a hydroxyl group at the C2 position. | ~6.0 |

| Other Tautomer 1 | A neutral pterin structure. | < 4.0 |

| Other Tautomer 2 | Another neutral pterin structure. | < 4.0 |

| Other Tautomer 3 | A third neutral pterin structure. | < 4.0 |

Chemical Reactivity and Mechanistic Investigations of 2 Pteridinol

Redox Chemistry of the Pteridine (B1203161) Ring System

The pteridine ring system is central to a variety of biological redox reactions, primarily due to its ability to exist in multiple, interconvertible oxidation states. nih.gov Pterins, the class of compounds to which 2-Pteridinol belongs, can be found in a fully oxidized, a semi-reduced (dihydro), or a fully-reduced (tetrahydro) state. nih.govwikipedia.orgnih.gov The transition between these states involves two-electron, two-proton (2 e⁻, 2 H⁺) redox reactions, enabling the system to participate in sequential redox steps involving up to four electrons and four protons. nih.gov

The stability of these states varies significantly. Tetrahydropteridine derivatives are highly susceptible to oxidation. orientjchem.org Both the dihydro and tetrahydro forms can undergo spontaneous oxidation in the presence of molecular oxygen, which results in the formation of the fully oxidized pteridine ring. nih.gov The inherent reactivity of the pteridine core can be modulated by its substituents. The presence of electron-withdrawing groups on the ring can enhance the stability of the reduced forms, facilitating their isolation. orientjchem.org In biological systems, enzymes known as pteridine reductases are essential for maintaining the pool of biologically active tetrahydropterins. nih.gov

Computational studies have provided quantitative insights into the redox properties of pteridine derivatives. The oxidation potential is influenced by the nature and position of substituents. For instance, the presence of carbonyl groups, as seen in lumazine (B192210), significantly increases the oxidation potential. nih.gov

Table 1: Oxidation States of the Pterin (B48896) Ring System

| Oxidation State | Description | Key Characteristics |

|---|---|---|

| Oxidized | Fully aromatic pteridine ring. | The most stable form in the presence of oxygen. |

| Dihydro (e.g., 7,8-dihydro) | Semi-reduced pyrazine (B50134) ring. | An intermediate in redox cycling; susceptible to oxidation. nih.gov |

| Tetrahydro (5,6,7,8-tetrahydro) | Fully reduced pyrazine ring. | Often the biologically active form; highly reactive to oxidation. nih.govorientjchem.org |

Reduced pterins can also form free radical species, which are crucial intermediates in the catalytic cycles of enzymes such as nitric oxide (NO) synthase. nih.gov

Reactions with Nucleophiles and Electrophiles

The electronic nature of the pteridine ring, characterized by four electron-withdrawing nitrogen atoms, reduces its aromaticity and makes it susceptible to nucleophilic attack. wikipedia.org This allows the pteridine nucleus to readily form adducts with various nucleophiles.

Nucleophilic Reactions: The fused pteridine ring system can react with nucleophiles such as water, alcohols, and amines. orientjchem.org These addition reactions occur preferentially at the C-4 and C-7 positions. orientjchem.org

Hydration: In aqueous solutions, water can add across the C3-N4 or C7-N8 double bonds to form covalent hydrates. orientjchem.org

Alkoxylation: In the presence of alcohols like methanol, an equilibrium mixture of methoxy (B1213986) adducts can be formed. orientjchem.org

Carbon Nucleophiles: Strong carbon nucleophiles, such as Grignard reagents, can attack the pteridine ring. Subsequent oxidation can lead to the formation of a new carbon-carbon bond, typically at the C-7 position. orientjchem.org

Electrophilic Reactions: While the electron-deficient nature of the ring generally disfavors electrophilic attack, electrophilic aromatic substitution can occur under specific conditions. The π-electrons of the aromatic system are less reactive than those of simple alkenes, necessitating the use of a highly reactive electrophile, such as a carbocation. libretexts.org The mechanism proceeds in two steps:

Attack: The aromatic ring acts as a nucleophile, attacking the strong electrophile (E⁺). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom where the electrophile has attached. This is a fast step that restores the aromatic π-system. masterorganicchemistry.com

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound and related compounds is highly dependent on the chemical environment, including pH, temperature, and the presence of oxidizing agents. While generally possessing high thermal stability, pteridines can degrade in hot solutions. orientjchem.org

Acidic Conditions: In hot aqueous acid, the pteridine ring is susceptible to cleavage. Specifically, the pyrimidine (B1678525) portion of the fused ring system can undergo fission. orientjchem.org

Alkaline Conditions: Under alkaline conditions, pterins can engage in direct electron transfer with molecular oxygen, a reaction not observed in neutral environments. nih.gov

Oxidative Degradation: As mentioned, the reduced forms (dihydro- and tetrahydropterins) are particularly prone to oxidation by molecular oxygen. nih.gov This is a significant degradation pathway that leads to the more stable, fully oxidized aromatic form.

Enzymatic Degradation: In biological contexts, specific enzymes catalyze the degradation and transformation of pteridines. For example, xanthine (B1682287) dehydrogenase is an enzyme that hydroxylates the pterin ring at position 7, converting it to isoxanthopterin (B600526). mdpi.com Similarly, dihydropterin oxidase catalyzes the oxidation of 7,8-dihydropterin (B103510) to its fully oxidized pterin form. mdpi.com Certain microorganisms have also been shown to utilize enzymatic pathways for pterin production during the degradation of other compounds. nih.govresearchgate.net

Photochemical Reactivity and Transformations

Photochemistry, the study of chemical reactions initiated by the absorption of light, is a relevant field for understanding pteridine behavior. wikipedia.org Pterin derivatives are known for their interaction with light, most notably their characteristic fluorescence. nih.gov

The absorption of light elevates the molecule to an electronically excited state, which is the starting point for any photochemical process. wikipedia.orgyoutube.com The subsequent fate of this excited molecule can include fluorescence (emission of light) or photochemical reaction.

The photochemical properties of pterins are strongly influenced by their substitution pattern and the surrounding environment.

Photosensitization: The effectiveness of a pterin as a photosensitizer, a molecule that can induce a chemical reaction in another molecule after absorbing light, is dependent on the substituent at the C-6 position. nih.gov

Fluorescence Quenching: The fluorescence of pterins is pH-dependent and can be "quenched" (diminished) in the presence of certain molecules that act as hydrogen acceptors, such as phosphate (B84403) or acetate. This quenching effect is observed in acidic solutions, whereas the fluorescence remains unchanged in basic conditions. nih.gov

These properties suggest that light can be used to induce specific transformations in this compound and its derivatives, potentially leading to novel reaction pathways or the generation of reactive intermediates.

Investigation of Reaction Mechanisms for Derivatization

The synthesis of this compound analogs and other derivatives is crucial for exploring their chemical and biological properties. Understanding the mechanisms of these derivatization reactions allows for controlled and efficient synthesis. A common strategy involves building the pteridine ring from substituted pyrimidine or pyrazine precursors. researchgate.net

One versatile method for introducing complex side chains involves the use of 6-substituted pteridines. For example, 6-(1,2,3-trihydroxypropyl)pteridine derivatives are valuable intermediates. researchgate.net

Oxidation: Periodate (B1199274) oxidation of the trihydroxypropyl side chain cleaves the carbon-carbon bonds, yielding a pteridine-6-carboxaldehyde. researchgate.net

Further Transformation: This aldehyde is a versatile functional group that can be converted into a variety of other substituents:

It can be reduced to a 6-hydroxymethyl group. researchgate.net

It can be oxidized to a 6-carboxylic acid. researchgate.net

It can be converted to an oxime, which can then be dehydrated to form a 6-carbonitrile. researchgate.net

Through reductive condensation with molecules like p-aminobenzoylglutamic acid, it can be used to synthesize complex derivatives such as folic acid analogues. researchgate.net

The mechanisms for these transformations follow standard organic chemistry principles. For instance, the periodate oxidation proceeds via a cyclic periodate ester intermediate, while the reductive condensation involves the initial formation of an imine (Schiff base) followed by reduction.

Structure-Activity Relationships in Pteridinol Analog Series (Chemical Basis)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. asianpubs.org These studies are instrumental in understanding the chemical basis of activity and in designing more potent analogs.

For pteridinone derivatives, 3D-QSAR studies have been successfully employed to develop models for predicting anti-cancer activity. nih.govnih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a model might indicate that a bulky, electron-donating group is favored in a specific region of the molecule for optimal interaction with a biological target. The alignment of the studied molecules based on a common structural core is a critical step for the accuracy of these 3D-QSAR models. nih.gov

Molecular docking, another computational technique, complements QSAR by predicting the binding conformation of a molecule within the active site of a target protein. researchgate.net By calculating the binding energy, researchers can rank compounds and rationalize their activity based on specific intermolecular interactions like hydrogen bonds and hydrophobic contacts. A more negative binding energy typically indicates a stronger and more favorable interaction. researchgate.net

QSAR studies on various heterocyclic compounds related to pteridinols have demonstrated the importance of specific chemical properties:

For azaaurone antimalarials, CoMSIA models revealed that steric, electronic, and hydrogen-bond acceptor properties were key determinants of activity. rsc.org

In a series of antibacterial pyrimido-isoquinolin-quinones, activity was enhanced by bulky substituents and para-positioned halogen atoms, which can act as hydrogen bond acceptors. mdpi.com

These findings provide a chemical basis for the observed biological activities and guide the rational design of new, more effective this compound analogs.

Table 2: QSAR Model Parameters for Pteridinone Derivatives as PLK1 Inhibitors

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Rpred² (Predictive R²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.67 | 0.992 | 0.683 | nih.gov |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 | nih.gov |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 | nih.gov |

Note: Q² > 0.5 and Rpred² > 0.6 are generally considered indicative of a good predictive model. nih.gov

Biological Roles and Biochemical Interactions of Pteridine Core Structures Including 2 Pteridinol

Pteridines as Cofactors in Enzymatic Catalysis: General Principles

Pteridine (B1203161) derivatives, such as tetrahydrobiopterin (B1682763) (BH4) and folic acid, are well-established as essential cofactors in numerous enzymatic reactions, playing vital roles in amino acid metabolism, neurotransmitter synthesis, and DNA biosynthesis. However, direct scientific literature specifically identifying 2-Pteridinol as a cofactor in enzymatic catalysis has not been found. Its structural relationship to other biologically active pteridines suggests potential, but concrete evidence of its direct cofactor function is currently lacking.

Biosynthetic Pathways of Pteridine Derivatives (e.g., from Guanosine (B1672433) Triphosphate)

Role of Pteridines in One-Carbon Metabolism and Nucleotide Synthesis Pathways

Pteridines, notably tetrahydrofolate derivatives, are central to one-carbon metabolism, serving as carriers of one-carbon units essential for the synthesis of purines, pyrimidines, and certain amino acids. While this is a fundamental role for the pteridine class, specific studies documenting the direct participation or unique contribution of this compound in these pathways have not been identified.

Interactions of Pteridines with Enzyme Systems: Molecular Mechanisms

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Lipoxygenase)

Many pteridine analogs have been investigated for their potential as enzyme inhibitors, particularly in the context of antimicrobial and anticancer therapies, such as with dihydrofolate reductase (DHFR). However, specific studies examining this compound's inhibitory activity against enzymes like DHFR or lipoxygenase are not prominent in the available research.

Substrate and Product Relationships in Biochemical Reactions

The function of many pteridine compounds involves their conversion between oxidized and reduced states, acting as substrates or products in redox reactions catalyzed by various enzymes. Information regarding this compound's specific role as a substrate or product in defined biochemical reactions is not extensively documented.

Binding Site Analysis of Pteridine Ligands with Proteins (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Understanding how pteridine ligands interact with their target proteins is crucial for elucidating their biological mechanisms. These interactions typically involve hydrogen bonding, hydrophobic contacts, and pi-pi stacking. While such analyses are common for well-studied pteridines, detailed studies focusing on the binding site interactions of this compound with specific proteins have not been found.

Potential Biological Role: Metal Ion Chelation

One identified area of potential biological relevance for this compound is its classification as a metal ion chelating agent. In patent literature, this compound is listed among a group of heterocyclic compounds that can form chelates with metal ions, suggesting a role in sequestering or modulating the availability of metals within biological systems. google.com Such chelation properties are often exploited in therapeutic applications, for instance, in combating parasitic infections by depriving parasites of essential metal ions. google.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 3,4-Dihydro-2(1H)-pteridinone | chemsrc.comchemblink.comnih.gov |

| Synonyms | This compound, 3,4-dihydro- (7CI,8CI) | chemsrc.comnih.gov |

| CAS Number | 16878-89-0 | chemsrc.comchemblink.comnih.gov |

| Molecular Formula | C₆H₆N₄O | chemsrc.comchemblink.comnih.gov |

| Molecular Weight | 150.14 g/mol | chemsrc.comchemblink.comnih.gov |

| Density (Calculated) | 1.704 g/cm³ | chemblink.com |

| Boiling Point (Calc.) | 381.743 °C at 760 mmHg | chemblink.com |

| Flash Point (Calc.) | 184.672 °C | chemblink.com |

| Refractive Index (Calc.) | 1.814 | chemblink.com |

| Solubility in Water | 1.664 g/L at 25°C (for RN 25911-76-6) | digitallibrary.co.in |

Note: Some properties are calculated values and may vary.

Participation in Cellular Processes in Model Organisms and In Vitro Systems

Pteridine derivatives are indispensable for cellular functions across various model organisms. In bacteria, pterins are essential cofactors for numerous redox enzymes and play critical roles in metabolic pathways. For instance, molybdopterin is a key component of molybdoenzymes vital for bacterial metabolism and global nutrient cycles, including sulfite (B76179) oxidase and nitrate (B79036) reductase researchgate.net. Furthermore, pterins are implicated in bacterial cyanide utilization and aromatic amino acid metabolism researchgate.net. The biosynthesis of pteridines from guanosine triphosphate (GTP) is a conserved pathway in bacteria, leading to compounds like folate, neopterin (B1670844), and biopterin (B10759762), which are crucial for various cellular activities researchgate.netwikipedia.orgresearchgate.net.

In eukaryotic systems, tetrahydrobiopterin (BH4), a prominent pteridine derivative, acts as an essential redox cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin (B10506) wikipedia.orgroyalsocietypublishing.orgnih.gov. BH4 also plays a role in cell proliferation and the scavenging of hydrogen peroxide royalsocietypublishing.orgnih.gov. Pteridine biosynthesis pathways are also active in model organisms like zebrafish (Danio rerio), where they are involved in the development of neural crest-derived cells, contributing to both neuronal function and pigment cell patterns researchgate.net. Research utilizing in vitro systems has also indicated potential roles for pteridine compounds in neuroprotection, by shielding neuronal cells from oxidative damage, and in modulating cellular processes that can lead to reduced cell viability in cancer cell lines .

Studies in Agrobacterium tumefaciens have identified pteridine reductase enzymes, such as PruA, that are crucial for a pteridine-dependent signaling pathway controlling biofilm formation, highlighting the role of pteridines in regulating bacterial behavior and virulence nih.gov. Additionally, certain pteridine metabolites, termed pepteridines, have been discovered in Photorhabdus luminescens, demonstrating novel biosynthetic pathways and potential roles in microbial physiology elifesciences.org.

Oxidative Stress Modulation: Antioxidant and Radical Scavenging Properties in Biochemical Assays

Pteridine derivatives have garnered significant attention for their potential to modulate oxidative stress through antioxidant and radical scavenging activities. Biochemical assays employing free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radicals are commonly used to evaluate these properties ijfmr.comnih.govtandfonline.comnih.govmdpi.comnih.gov.

Research has demonstrated that many pteridine derivatives exhibit potent radical-scavenging abilities, with some compounds showing significant antioxidant potential in various in vitro assays ijfmr.comnih.govtandfonline.comresearchgate.net. For instance, specific pteridine-2,4-diamine derivatives have displayed potent lipid antioxidant properties and have been evaluated for their ability to scavenge DPPH and hydroxyl radicals, as well as inhibit lipid peroxidation nih.govtandfonline.com. The efficacy of these compounds can vary depending on their specific substituents and the experimental conditions researchgate.net.

While reduced pterins (dihydro- and tetrahydro- forms) are generally considered effective radical scavengers, they can also act as potent reducing agents that promote Fenton chemistry in the presence of transition metal ions, potentially leading to pro-oxidant effects researchgate.net. Conversely, aromatic pterins may function as inhibitors or substrates for enzymes involved in free radical generation researchgate.net. This dual nature underscores the complexity of pteridine interactions with reactive oxygen species (ROS).

Antioxidant Activity of Pteridine Derivatives in Biochemical Assays

Advanced Research Applications of 2 Pteridinol Derivatives

Development of Biochemical Probes and Assays

Derivatives of 2-pteridinol, particularly lumazine (B192210) compounds, have been instrumental in the development of sensitive biochemical probes and assays. Their inherent fluorescent properties make them ideal candidates for tracking and quantifying biological processes.

One notable application is the use of trifluoromethyl-lumazine derivatives as ¹⁹F NMR probes. These probes have been successfully employed to study the binding interactions with lumazine protein, a key component in the bioluminescence of Photobacterium species. The fluorine nucleus provides a clear NMR signal that shifts upon ligand binding, allowing for detailed analysis of the protein-ligand interaction. nih.gov

Fluorescence dynamics techniques have also been utilized to examine the stereospecificity of ligand binding to lumazine apo-protein. By analyzing the fluorescence decay of various 6,7-dimethyllumazine derivatives, researchers can determine the dissociation constants and gain insights into the structural requirements for binding. nih.govcapes.gov.br This approach is crucial for understanding the molecular recognition mechanisms of proteins.

Moreover, the development of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays has provided a high-throughput platform for screening potential inhibitors of biological targets. nih.govnih.govbio-techne.com While not exclusively focused on this compound, the principles of FRET are applicable to fluorescent pteridinol derivatives, enabling the study of protein-protein interactions and enzyme kinetics in a sensitive and quantitative manner. The generation of fluorescent bacteria incorporating the lumazine protein gene further highlights the utility of this system in developing novel cellular assays. mdpi.com

| Assay Type | Pteridinol Derivative Example | Application | Key Findings |

| ¹⁹F NMR Spectroscopy | Trifluoromethyl-lumazine analogs | Studying protein-ligand interactions with lumazine protein | Ligand binding causes a downfield shift in the ¹⁹F NMR resonance, providing insights into the binding site. nih.gov |

| Fluorescence Dynamics | 6,7-Dimethyllumazine derivatives | Determining ligand binding affinity and stereospecificity to lumazine apo-protein | Only specific stereoisomers show high-affinity binding, highlighting the precise structural requirements of the binding pocket. nih.govcapes.gov.br |

| TR-FRET Assays | Generic fluorescent probes (principles applicable to pteridinols) | High-throughput screening for inhibitors of protein-protein interactions | Enables sensitive and quantitative measurement of molecular interactions in a high-throughput format. nih.govnih.govbio-techne.com |

Application in Synthetic Organic Chemistry as Intermediates

The pteridine (B1203161) scaffold is a valuable building block in synthetic organic chemistry, and this compound derivatives often serve as key intermediates in the construction of more complex molecules. The synthesis of pteridine derivatives can be achieved from various heterocyclic compounds, such as pyrimidines and pyrazines, underscoring their role as versatile synthetic platforms. researchgate.netresearchgate.net

The strategic modification of the pteridine core allows for the introduction of a wide range of functional groups, leading to the creation of diverse chemical libraries. For instance, polymer-supported synthesis has been employed to efficiently generate various pteridinones and pyrimidodiazepinones, which are pharmacologically significant scaffolds. nih.gov This solid-phase approach facilitates the purification process and allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Furthermore, the synthesis of 6-tosyl pterin (B48896) from a 6-oxo pterin intermediate provides a novel and economical strategy for producing 6-substituted pterin derivatives. nih.gov These derivatives can then undergo further chemical transformations, such as cross-coupling reactions, to introduce additional complexity and functionality. The ability to synthesize complex molecules from simpler pteridinol precursors is a testament to their importance as intermediates in organic synthesis. lkouniv.ac.innih.govnih.gov

Exploration of Pteridinols as Ligands for Receptor Binding Studies

The structural resemblance of the pteridine nucleus to endogenous ligands has led to the exploration of this compound derivatives as ligands for various receptors. A significant area of research has been their application in targeting folate receptors, which are often overexpressed in cancer cells. nih.govnih.govresearchgate.netresearchgate.netyoutube.com Folate-tethered liposomes, incorporating pteroyl-γ-glutamate-cysteine derivatives, have been developed for the targeted delivery of chemotherapeutic agents. nih.gov The high affinity of these synthetic ligands for the folate receptor enables selective delivery to tumor cells, minimizing off-target effects.

Beyond folate receptors, pteridinol analogs are being investigated as ligands for G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a multitude of physiological processes. nih.govfrontiersin.orgnih.govplos.orgmssm.edu The development of computational methods, such as virtual screening and ligand-directed modeling, has accelerated the discovery of novel GPCR ligands with diverse chemical scaffolds. plos.org These ligands are invaluable tools for probing the structure and function of GPCRs and for the development of new therapeutics.

The stereospecificity of ligand binding is a critical factor in receptor recognition, and fluorescence-based studies with lumazine derivatives have provided detailed insights into the structural requirements for high-affinity binding to lumazine protein. nih.govcapes.gov.br These studies have revealed that subtle changes in the stereoconfiguration of the ligand can have a profound impact on binding affinity.

| Receptor Target | Pteridinol Derivative Example | Application | Key Findings |

| Folate Receptor | Pteroyl-γ-glutamate-cysteine | Targeted drug delivery to cancer cells | High-affinity binding allows for selective delivery of therapeutic agents to tumors overexpressing the folate receptor. nih.govnih.gov |

| G Protein-Coupled Receptors (GPCRs) | Various pteridinol-based scaffolds | Discovery of novel receptor agonists and antagonists | Computational and experimental screening methods have identified pteridinol derivatives as promising ligands for various GPCRs. nih.govfrontiersin.org |

| Lumazine Protein | 6,7-Dimethyllumazine derivatives | Understanding stereospecific ligand binding | Fluorescence studies have demonstrated the high degree of stereoselectivity in the binding of lumazine derivatives to lumazine protein. nih.govcapes.gov.br |

Utilizing Pteridinol Analogs for Elucidating Biochemical Pathways

Pteridinol analogs serve as valuable tools for dissecting and understanding complex biochemical pathways. Due to their structural similarity to naturally occurring pteridines, which are involved in numerous metabolic processes, synthetic analogs can be used to probe enzyme mechanisms and trace metabolic routes.

The inherent biological activities of pteridine derivatives, which act as pigments, enzymatic cofactors, and molecules involved in immune system activation, have spurred the synthesis of a vast number of derivatives to study their therapeutic potential and roles in biological systems. researchgate.netnih.gov These synthetic analogs can be designed to mimic or inhibit the function of their natural counterparts, thereby providing insights into their biochemical roles.

Design of Novel Small Molecules for Target Identification in Research (e.g., Kinases, Bromodomains)

The pteridinone scaffold has emerged as a privileged structure in the design of inhibitors for various protein targets, particularly kinases and bromodomains, which are crucial regulators of cellular signaling and gene expression.

A significant body of research has focused on the development of pteridinone-based kinase inhibitors. google.com For instance, novel pteridinone derivatives have been designed and synthesized as potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division that is often overexpressed in cancer. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives, which can be considered analogs of the pteridine scaffold, have been developed as inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov The synthesis of libraries of kinase inhibitors based on scaffolds like pyrido[2,3-d]pyrimidines further demonstrates the versatility of pteridine-like structures in targeting this important class of enzymes. mdpi.comnih.govresearchgate.net

More recently, the focus has expanded to the development of dual inhibitors that can simultaneously target multiple pathways. Novel pteridinone derivatives have been designed as potent dual inhibitors of PLK1 and the bromodomain-containing protein BRD4. rsc.orgrsc.org Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, and their inhibition has shown promise in cancer therapy. researchgate.netnih.govmdpi.comnih.govnih.gov The ability to design single molecules that can inhibit both a kinase and a bromodomain represents a novel and potentially more effective therapeutic strategy.

| Target Class | Pteridinol-Based Inhibitor | Specific Target(s) | Significance |

| Kinases | Pteridinone derivatives | PLK1, TRK | Inhibition of these kinases can disrupt cancer cell proliferation and survival. nih.govnih.gov |

| Bromodomains | Pteridinone derivatives | BRD4 | Inhibition of BRD4 can modulate gene expression and has shown anti-cancer effects. rsc.orgrsc.org |

| Dual Kinase/Bromodomain | Pteridinone derivatives | PLK1 and BRD4 | Simultaneous inhibition of two key oncogenic pathways with a single molecule. rsc.orgrsc.org |

Materials Science Applications Involving Pteridinol Scaffolds

While the primary focus of this compound research has been in the biological and medicinal chemistry fields, the unique structural and electronic properties of the pteridine scaffold suggest potential applications in materials science. The term "scaffold" in this context refers to a core molecular framework upon which functional materials can be built.

The ability of pteridine derivatives to be synthesized from various precursors and their capacity for extensive functionalization make them attractive building blocks for the creation of novel polymers and supramolecular assemblies. researchgate.netresearchgate.net The synthesis of complex molecular systems often relies on the controlled assembly of well-defined molecular components, and pteridinol derivatives could serve as such components. nih.gov Although specific examples of pteridinol-based materials are not yet widespread in the literature, the foundational principles of materials design suggest that their unique properties could be harnessed for applications in areas such as organic electronics, sensor technology, and the development of functional biomaterials. The general use of organic scaffolds in tissue engineering also points to potential, albeit currently unexplored, applications for biocompatible pteridinol-based materials.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis of Pteridinols

The development of environmentally benign and economically viable synthetic routes is a critical aspect of modern chemical research. For 2-Pteridinol and its derivatives, future efforts will likely focus on adopting green chemistry principles. This includes exploring biocatalytic approaches, potentially leveraging enzymes involved in natural pteridine (B1203161) biosynthesis pathways nih.govmdpi.com, to achieve more selective and efficient synthesis under milder conditions. Innovations in reaction media, such as the use of supercritical fluids or ionic liquids, and advancements in continuous flow chemistry could also offer more sustainable production methods, reducing waste generation and energy consumption. Furthermore, the utilization of renewable feedstocks and the design of atom-economical synthetic strategies will be paramount in advancing the sustainable synthesis of this compound acs.org.

Computational Design of Pteridinol Analogs with Tailored Reactivity

Computational chemistry offers powerful tools for the rational design of novel molecules with specific functionalities. For this compound, advanced computational techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations are instrumental globalresearchonline.netacs.orgiomcworld.orgjapsonline.comnih.govnih.govmdpi.commdpi.commdpi.com. These methods enable researchers to predict how structural modifications to the this compound core will influence its electronic properties, reactivity, solubility, and binding affinity to biological targets. This predictive power facilitates the design of this compound analogs with enhanced therapeutic potential, such as improved anticancer or anti-inflammatory activities, or the development of novel fluorescent probes for biochemical studies ontosight.aiontosight.ai. Molecular dynamics (MD) simulations can further elucidate the dynamic interactions of these designed analogs with their target biomolecules, guiding optimization efforts.

Integration of Pteridinol Research with Systems Biology Approaches

Understanding the multifaceted roles of this compound necessitates its study within the broader context of cellular and organismal biology. The integration of pteridinol research with systems biology approaches, including metabolomics, proteomics, and genomics, offers a holistic perspective mst.edu. These techniques can help map the complete metabolic network in which this compound participates, identify novel enzymatic pathways, and uncover regulatory mechanisms governing its synthesis and degradation. By analyzing how this compound levels correlate with other cellular components and processes, researchers can elucidate its precise biochemical functions and its impact on complex biological pathways, such as those involved in redox homeostasis or neurotransmitter synthesis nih.govnih.gov.

Exploring Uncharted Biochemical Roles in Non-Model Systems

While significant research has been conducted on pteridines in model organisms like Drosophila melanogaster nih.govmdpi.com, there remains a vast frontier in exploring the biochemical roles of this compound in non-model systems. Investigating its presence and function in diverse organisms, including extremophiles, plants, fungi, and various microbial communities, could reveal novel biochemical adaptations and functions. These organisms may possess unique metabolic pathways or environmental pressures that confer distinct roles to this compound, potentially related to stress response, unique metabolic processes, or symbiotic interactions. Such studies could uncover previously unknown properties and applications for this compound.

Advancements in High-Throughput Screening Methodologies for Pteridinol Libraries

The acceleration of drug discovery and biochemical tool development is heavily reliant on high-throughput screening (HTS) methodologies. For this compound, this involves the creation of diverse chemical libraries of its derivatives, often through combinatorial chemistry and parallel synthesis techniques globalresearchonline.netnih.gov. These libraries can then be rapidly screened against a wide array of biological targets, such as enzymes, receptors, or cellular pathways, to identify compounds with desired activities. HTS can efficiently pinpoint potent enzyme inhibitors, antimicrobial agents, or modulators of specific biological processes, thereby accelerating the discovery of new therapeutic agents and biochemical probes based on the this compound scaffold.

Challenges and Opportunities in Pteridinol Research

Challenges: The research landscape for this compound, like many complex heterocyclic compounds, presents several challenges. Synthesis remains a significant hurdle, requiring the development of efficient, selective, and scalable methodologies, especially for creating specific derivatives scielo.org.zauni-greifswald.de. The stability of pteridine compounds can also be a concern, as some are sensitive to light, oxidation, or pH, complicating their handling and application uni-greifswald.de. Furthermore, the biological complexity of pteridines, with their diverse roles in intricate metabolic networks, makes it challenging to precisely delineate the specific functions of individual compounds like this compound nih.govnih.govorientjchem.orgresearchgate.net. Analytical difficulties in detecting and quantifying pteridines in biological matrices also pose a challenge mst.edu.

Opportunities: Despite these challenges, the opportunities for this compound research are substantial. The well-established biological activities of pteridine derivatives, including therapeutic potential in areas such as oncology, inflammation, and infectious diseases, offer a rich ground for drug development globalresearchonline.netontosight.ainih.govorientjchem.orgresearchgate.netresearchgate.netnih.gov. Modified this compound structures could serve as valuable biochemical probes due to their inherent fluorescent properties or specific binding capabilities, aiding in the study of cellular mechanisms ontosight.ainih.gov. Advances in understanding pteridine biosynthesis pathways also open avenues for biotechnological applications , such as biosensor development or metabolic engineering. The interdisciplinary nature of modern research, combining computational chemistry, systems biology, and synthetic chemistry, provides a powerful framework for unlocking new discoveries and applications for this compound acs.orgjapsonline.comnih.govmdpi.commdpi.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.